molecular formula C13H11NO3 B1416476 4-Methoxy-3-(pyridin-2-yl)benzoic acid CAS No. 865350-38-5

4-Methoxy-3-(pyridin-2-yl)benzoic acid

Cat. No.: B1416476
CAS No.: 865350-38-5
M. Wt: 229.23 g/mol
InChI Key: FWJIAMUVXKCWND-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-2-yl)benzoic acid is a benzoic acid derivative with the molecular formula C13H11NO3 and a molecular weight of 229.23 . This compound features a methoxy substituent and a pyridin-2-yl group attached to the benzoic acid core structure, making it a valuable building block in medicinal chemistry and drug discovery research . Researchers employ this chemical as a key synthetic intermediate for the development of more complex molecules. Its structure suggests potential use in the creation of ligands for biological targets, particularly due to the presence of the nitrogen-rich pyridine ring, which can mimic binding motifs found in natural products . Available for laboratory and research applications, this product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Proper safety procedures should be followed; consult the Safety Data Sheet for handling information, as this compound may be harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

4-methoxy-3-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJIAMUVXKCWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of Organic Synthesis

Organic synthesis often involves several key steps, including coupling reactions, substitution reactions, and hydrolysis. For compounds like 4-methoxy-3-(pyridin-2-yl)benzoic acid, synthesis might involve:

  • Coupling Reactions : These are crucial for forming carbon-nitrogen or carbon-carbon bonds. Techniques such as Suzuki coupling or Buchwald-Hartwig amination could be applicable, depending on the starting materials.
  • Substitution Reactions : These are used to introduce specific functional groups into the molecule. For example, introducing a pyridin-2-yl group might involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
  • Hydrolysis : This step is often necessary to convert esters into carboxylic acids, which could be part of the synthesis pathway for benzoic acid derivatives.

Conditions and Reagents

  • Solvents : Common solvents for these reactions include dichloromethane, toluene, and alcohols like methanol or ethanol.
  • Catalysts : Palladium-based catalysts are often used in cross-coupling reactions, while bases like potassium carbonate or triethylamine may be used to facilitate reactions.
  • Temperature and pH : Reaction temperatures can vary widely, but typically range from room temperature to 150°C. The pH should be controlled to optimize reaction conditions, often between 7 and 12.

Data Table: General Conditions for Organic Synthesis

Reaction Type Solvents Catalysts/Reagents Temperature Range pH Range
Suzuki Coupling Toluene, Dichloromethane Palladium species 80-120°C 7-10
Buchwald-Hartwig Amination Toluene, Dichloromethane Palladium species, bases 80-120°C 8-10
Etherification Alcohols (e.g., Methanol) Acid catalysts (e.g., HCl) 50-100°C 3-6
Hydrolysis Water, Alcohols Bases (e.g., NaOH, LiOH) 50-100°C 8-12

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridinyl group can be reduced to a piperidine derivative under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 4-Carboxy-3-(pyridin-2-yl)benzoic acid.

    Reduction: 4-Methoxy-3-(piperidin-2-yl)benzoic acid.

    Substitution: 4-Substituted-3-(pyridin-2-yl)benzoic acid derivatives.

Scientific Research Applications

4-Methoxy-3-(pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The pyridinyl group can facilitate binding to metal ions or proteins, enhancing its activity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(Pyridin-2-yl)benzoic Acid vs. 4-(Pyridin-3-yl)benzoic Acid
    Replacing the pyridin-2-yl group with a pyridin-3-yl isomer significantly alters molecular conformation. X-ray data show that the dihedral angle between the pyridine and benzene rings is 60.6° for the 2-yl analog compared to 40.2° for the 3-yl variant, affecting π-π stacking and intermolecular interactions . This difference may influence solubility and crystallinity.

  • 4-Methoxy-3-(3-methoxyphenyl)benzoic Acid
    Substituting pyridin-2-yl with a 3-methoxyphenyl group () introduces a second methoxy substituent, enhancing electron-donating effects. This modification likely increases lipophilicity (higher logP) compared to the pyridine-containing analog.

Functional Group Modifications

  • trans-4-(2-(Pyridin-2-yl)vinyl)benzoic Acid (III) The addition of a vinyl spacer between the pyridine and benzene rings () reduces conjugation efficiency, as evidenced by UV-Vis spectral shifts.
  • 4-Methoxy-3-[(pyridin-2-ylmethyl)-sulfamoyl]-benzoic Acid
    Introducing a sulfamoyl group via a methylene linker () adds hydrogen-bonding capacity and acidity. The sulfonamide moiety may enhance binding to biological targets (e.g., enzymes) compared to the parent compound.

Comparative Data Table

Compound Name Substituents Key Properties/Applications Reference
4-Methoxy-3-(pyridin-2-yl)benzoic acid 4-OCH₃, 3-pyridin-2-yl Electronic modulation, drug precursor
trans-4-(2-(Pyridin-2-yl)vinyl)benzoic acid 4-CHO (oxidized to COOH), vinyl spacer Crystallizes in P21 (Z=2), UV-Vis shifts
4-(Pyridin-3-yl)benzoic acid 3-pyridin-3-yl Dihedral angle 40.2°, altered packing
4-Methoxy-3-(3-methoxyphenyl)benzoic acid 4-OCH₃, 3-(3-OCH₃-C₆H₄) Higher lipophilicity
4-Methoxy-3-(tetramethyl-dioxaborolan)benzoic acid Boronic ester at 3-position Suzuki coupling reagent

Key Findings and Implications

Structural Flexibility : The pyridin-2-yl group’s position and substituent chemistry dictate conformational preferences, impacting material properties and bioactivity.

Synthetic Versatility : Derivatives like boronic esters expand utility in cross-coupling reactions, while vinyl-linked analogs require tailored crystallization strategies.

Biological Potential: Pyridin-2-yl motifs in compounds like Z2/Z3 highlight their relevance in medicinal chemistry, warranting further exploration of 4-methoxy-3-(pyridin-2-yl)benzoic acid’s pharmacological profile.

Biological Activity

4-Methoxy-3-(pyridin-2-yl)benzoic acid is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and other relevant biological properties.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-3-(pyridin-2-yl)benzoic acid features a methoxy group and a pyridinyl moiety attached to a benzoic acid core. This unique combination of functional groups may contribute to its biological activity by facilitating interactions with specific molecular targets.

The mechanism of action for 4-Methoxy-3-(pyridin-2-yl)benzoic acid involves its ability to interact with various enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as apoptosis and cell proliferation. The pyridinyl group enhances binding affinity to metal ions or proteins, which could increase the specificity and efficacy of the compound in therapeutic applications.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of 4-Methoxy-3-(pyridin-2-yl)benzoic acid against various cancer cell lines. For instance, research involving derivatives of this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SH-SY5Y) cells. The most active derivatives exhibited IC50 values as low as 1.2 µM, indicating potent anticancer activity .

Table 1: Cytotoxicity Data of 4-Methoxy-3-(pyridin-2-yl)benzoic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
14SH-SY5Y1.2Induces intrinsic apoptosis
15MDA-MB-2311.5Upregulates BAX, caspase-3
16PANC-1120.3Moderate cytotoxicity

Anticancer Mechanisms

The anticancer mechanisms associated with 4-Methoxy-3-(pyridin-2-yl)benzoic acid involve the induction of apoptosis through intrinsic pathways. Studies have shown that treatment with this compound leads to upregulation of pro-apoptotic factors such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 . This dual modulation enhances the apoptotic response in cancer cells, contributing to its therapeutic potential.

Other Biological Activities

In addition to its anticancer properties, 4-Methoxy-3-(pyridin-2-yl)benzoic acid has been investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of 4-Methoxy-3-(pyridin-2-yl)benzoic acid in vitro:

  • Breast Cancer Study : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing significant cytotoxicity and induction of apoptosis through caspase activation.
  • Neuroblastoma Research : In a neuroblastoma model using SH-SY5Y cells, treatment with this compound resulted in marked cell death and altered expression levels of key apoptotic markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-3-(pyridin-2-yl)benzoic acid?

  • Methodology :

Oxidative Cyclization : Use hydrazine intermediates and sodium hypochlorite in ethanol for a green chemistry approach. Reaction conditions: room temperature, 3 hours, followed by extraction and alumina column purification .

Esterification-Hydrolysis : Start with methyl ester precursors under acidic or basic conditions (e.g., H₂SO₄ or NaOH), followed by hydrolysis to yield the carboxylic acid moiety. Monitor via TLC (dichloromethane/ethanol) .

Substitution Reactions : Introduce the pyridinyl group via nucleophilic aromatic substitution using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives .

Q. How to characterize the structural integrity of 4-Methoxy-3-(pyridin-2-yl)benzoic acid?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H-NMR : Analyze aromatic proton splitting patterns (δ 7.2–8.5 ppm) and methoxy singlet (δ ~3.8 ppm) .
  • ¹³C-NMR : Identify carbonyl (δ ~170 ppm) and pyridinyl carbons (δ ~120–150 ppm) .
  • FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and pyridinyl C=N (1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility Testing : Dissolve in DMSO (≥10 mM for biological assays) or aqueous buffers (pH 7.4) with sonication .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar). Assess degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours .

Advanced Research Questions

Q. How to design experiments to evaluate the compound's biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Calculate IC₅₀ via nonlinear regression .
  • Cell-Based Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays. Normalize data to vehicle controls and validate with ANOVA (p < 0.05) .
  • Target Engagement : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD) with immobilized protein targets .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Purity Analysis : Verify compound purity (>95%) via HPLC (C18 column, 254 nm) and LC-MS to exclude confounding isomers/byproducts .

  • Assay Standardization : Replicate studies under identical conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .

  • Structural Analog Comparison : Test derivatives (e.g., thiazolidinone or triazolopyridine variants) to isolate pharmacophores .

    Structural AnalogKey ModificationsObserved ActivityReference
    Thiazolidinone derivativePyridinylmethylidene substituentAnticancer (IC₅₀ = 8 µM)
    Triazolopyridine analogBenzyloxy-methoxy substitutionAntibacterial (MIC = 16 µg/mL)

Q. What computational approaches predict target interactions for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3HKC for kinase targets). Set grid boxes to cover active sites (20 ų) .

  • MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability (RMSD <2 Å) .

  • QSAR Modeling : Train models with MOE descriptors (e.g., logP, polar surface area) to optimize activity .

    SoftwareApplicationParametersOutput
    AutoDock VinaDockingGrid size: 20 ų, exhaustiveness: 8Binding affinity (kcal/mol)
    GROMACSMD SimulationsNPT ensemble, 310 KRMSD/RMSF plots

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across literature?

  • Methodology :

  • Solvent Screening : Test in DMSO, ethanol, and PBS (pH 7.4) using nephelometry to quantify precipitation .
  • Counterion Effects : Compare sodium vs. free acid forms via pH-solubility profiling .

Q. Why do synthetic yields vary between laboratories?

  • Troubleshooting :

  • Reagent Purity : Ensure sodium hypochlorite is fresh (≤6 months old) to avoid oxidation inefficiency .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki couplings .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-3-(pyridin-2-yl)benzoic acid
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4-Methoxy-3-(pyridin-2-yl)benzoic acid

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